N-{(E)-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methylidene}-4-methoxyaniline
Description
“N-{(E)-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methylidene}-4-methoxyaniline” is a Schiff base derivative featuring a pyrazole core substituted with chloro, methyl, and trifluoromethyl groups, conjugated to a 4-methoxyaniline moiety via an imine (C=N) linkage. Such compounds are often studied for their applications in medicinal chemistry (e.g., enzyme inhibition) or materials science (e.g., ligand design for metal coordination) due to their tunable electronic profiles .
Properties
IUPAC Name |
1-[5-chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]-N-(4-methoxyphenyl)methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClF3N3O/c1-20-12(14)10(11(19-20)13(15,16)17)7-18-8-3-5-9(21-2)6-4-8/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBIVVRMFZKFRHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)C=NC2=CC=C(C=C2)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClF3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601123100 | |
| Record name | N-[[5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methylene]-4-methoxybenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601123100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
477531-82-1 | |
| Record name | N-[[5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methylene]-4-methoxybenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=477531-82-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[[5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methylene]-4-methoxybenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601123100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
N-{(E)-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methylidene}-4-methoxyaniline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structural characteristics, and various biological activities, particularly focusing on its anticancer properties.
Chemical Structure and Properties
The compound's IUPAC name is this compound, with the molecular formula and a molecular weight of 322.12 g/mol. The presence of the trifluoromethyl group and the pyrazole ring contributes to its unique chemical reactivity and biological profile.
Synthesis
The synthesis of this compound typically involves the condensation of 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxaldehyde with 4-methoxyaniline. The reaction conditions often include solvents such as ethanol or methanol, and the product can be purified through recrystallization.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, in vitro tests demonstrated that it exhibits significant antiproliferative activity against various cancer cell lines. The IC50 values for several tested lines are summarized in Table 1:
| Cell Line | IC50 (µM) |
|---|---|
| Panc-1 | 0.051 |
| BxPC-3 | 0.066 |
| WI38 (normal fibroblast) | 0.36 |
These results indicate that this compound has a higher selectivity for cancer cells compared to normal cells, suggesting a potential therapeutic window for its application in cancer treatment.
The proposed mechanism of action involves DNA intercalation, which disrupts the replication process in cancer cells. This interference with DNA function can lead to apoptosis in malignant cells while sparing normal cells to some extent.
Case Studies
A notable case study involved testing the compound against pancreatic cancer cell lines, where it showed enhanced efficacy compared to standard chemotherapeutics. The study utilized various concentrations and exposure times to assess cell viability and proliferation rates, confirming the compound's promising role as a novel anticancer agent.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural similarities with other pyrazole-based Schiff bases. For instance, (E)-N-({5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methylidene)hydroxylamine (CAS: 321998-39-4, C₁₇H₁₄BrN₃OS) replaces the chloro and trifluoromethyl groups with a bromophenylsulfanyl moiety and a hydroxylamine substituent . Key differences include:
Substituent Effects: The trifluoromethyl group in the target compound enhances lipophilicity and metabolic stability compared to the bromophenylsulfanyl group in the analogue.
Molecular Weight and Polarity :
| Compound | Molecular Formula | Molar Mass (g/mol) | Key Substituents |
|---|---|---|---|
| Target Compound | C₁₄H₁₁ClF₃N₃O | ~345.7* | Cl, CF₃, 4-OCH₃ |
| (E)-N-({5-[(4-bromophenyl)sulfanyl]-...} | C₁₇H₁₄BrN₃OS | 388.28 | Br, S-linked aryl, hydroxylamine |
*Calculated based on substituent contributions.
Synthetic and Crystallographic Insights :
- Structural determination of such compounds often employs crystallographic tools like SHELXL (for refinement) and ORTEP-III (for graphical representation) . For example, SHELX software has been pivotal in resolving the E-configuration of the imine bond in related Schiff bases, ensuring accurate stereochemical assignments .
Research Findings and Limitations
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
